Cas no 1423739-46-1 (N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide)

N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- Benzeneacetamide, N-(cyanomethyl)-N-(1-methylethyl)-3-nitro-
- N-(cyanomethyl)-2-(3-nitrophenyl)-N-propan-2-ylacetamide
- AKOS033319596
- 1423739-46-1
- N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide
- EN300-26679616
- Z1411868909
-
- インチ: 1S/C13H15N3O3/c1-10(2)15(7-6-14)13(17)9-11-4-3-5-12(8-11)16(18)19/h3-5,8,10H,7,9H2,1-2H3
- InChIKey: ZONZXAXECURLIV-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC=C(C=1)[N+](=O)[O-])N(CC#N)C(C)C
計算された属性
- せいみつぶんしりょう: 261.11134135g/mol
- どういたいしつりょう: 261.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679616-2.5g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
Enamine | EN300-26679616-0.1g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
Enamine | EN300-26679616-10g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 90% | 10g |
$2085.0 | 2023-09-12 | |
Enamine | EN300-26679616-5g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 90% | 5g |
$1406.0 | 2023-09-12 | |
Enamine | EN300-26679616-1.0g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
Enamine | EN300-26679616-1g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 90% | 1g |
$485.0 | 2023-09-12 | |
Enamine | EN300-26679616-0.5g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
Enamine | EN300-26679616-0.05g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
Enamine | EN300-26679616-0.25g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
Enamine | EN300-26679616-10.0g |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide |
1423739-46-1 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamideに関する追加情報
Professional Introduction to N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide (CAS No. 1423739-46-1)
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide, a compound with the chemical identifier CAS No. 1423739-46-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by the presence of a carbonyl group bonded to a nitrogen atom, which is further substituted with various functional groups. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and molecular medicine.
The molecular structure of N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide consists of several key functional groups that contribute to its unique chemical properties. The presence of a cyano group (-CN) attached to a methyl group (-CH₂-) introduces a high degree of electrophilicity, making it susceptible to nucleophilic substitution reactions. Additionally, the 3-nitrophenyl group (-NO₂) provides electron-withdrawing effects, which can influence the reactivity and electronic properties of the molecule. The propan-2-yl substituent (-CH(CH₃)₂) adds steric bulk and further modulates the overall shape and polarity of the molecule.
In recent years, there has been growing interest in the development of novel amide-based compounds for their potential applications in medicinal chemistry. Amides are known for their stability, solubility, and ability to form hydrogen bonds, making them ideal candidates for drug candidates. Specifically, N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide has been studied for its potential role in modulating biological pathways associated with inflammation and pain management.
One of the most intriguing aspects of this compound is its interaction with biological targets such as enzymes and receptors. The cyano group can serve as a ligand for metal ions, which are often involved in enzymatic catalysis. The nitrophenyl moiety can engage in π-stacking interactions with aromatic residues in proteins, influencing binding affinity and specificity. These interactions are critical for understanding how this compound might interact with biological systems and could lead to new therapeutic strategies.
Recent research has highlighted the importance of structure-activity relationships (SAR) in amide-based drugs. By systematically modifying the substituents on the amide backbone, researchers can fine-tune the pharmacological properties of these molecules. For instance, studies have shown that varying the length and nature of alkyl chains attached to the nitrogen atom can significantly impact metabolic stability and bioavailability. In the case of N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide, the propan-2-yl group may contribute to its solubility and membrane permeability, making it an attractive candidate for oral administration.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies. Advanced techniques such as flow chemistry have also been explored to improve reaction efficiency and scalability. The synthesis process must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product.
In terms of applications, N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide has shown promise in preclinical studies as a potential therapeutic agent. Its unique structural features suggest that it may be effective in targeting diseases associated with abnormal inflammatory responses or neurotransmitter dysregulation. For example, it has been hypothesized that this compound could interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory pathways.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations have been employed to predict how N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide might interact with biological targets at an atomic level. These simulations provide valuable insights into binding affinities, binding modes, and potential side effects before any experimental validation is conducted.
The future direction of research on this compound includes exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to enhance therapeutic efficacy while minimizing adverse effects. Additionally, investigating its mechanism of action will be crucial for understanding its full therapeutic potential and for guiding future drug development efforts.
In conclusion, N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide (CAS No. 1423739-46-1) represents an exciting avenue for pharmaceutical innovation. Its unique structural features and promising preclinical results make it a valuable candidate for further exploration in drug discovery and development. As research continues to uncover new applications and mechanisms, this compound is poised to play a significant role in advancing therapeutic strategies across various medical disciplines.
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